molecular formula C28H27ClN2O4 B300162 N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

Número de catálogo B300162
Peso molecular: 491 g/mol
Clave InChI: KPXGGPCIJAQMHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide, commonly known as CBR-5884, is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are involved in a wide range of biological processes, including inflammation, immune response, and cognition. CBR-5884 has shown promising results in preclinical studies for the treatment of various inflammatory and neurological disorders.

Mecanismo De Acción

CBR-5884 selectively inhibits the N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide enzyme, which leads to an increase in intracellular cAMP levels. This increase in cAMP levels has been shown to have anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects. CBR-5884 also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are involved in the pathogenesis of various inflammatory disorders.
Biochemical and physiological effects:
CBR-5884 has been shown to have anti-inflammatory effects in various preclinical models. It inhibits the production of pro-inflammatory cytokines, reduces neutrophil infiltration, and decreases the expression of adhesion molecules on endothelial cells. CBR-5884 has also been shown to have anti-oxidant effects, reducing oxidative stress and lipid peroxidation in preclinical models. In addition, CBR-5884 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in preclinical models of Alzheimer's disease and schizophrenia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of CBR-5884 is its selectivity for the N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide enzyme, which reduces the risk of off-target effects. CBR-5884 has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one limitation of CBR-5884 is its relatively short half-life, which may limit its therapeutic potential.

Direcciones Futuras

Future research on CBR-5884 could focus on its potential therapeutic applications in various inflammatory and neurological disorders. Further preclinical studies could investigate its efficacy and safety in animal models, as well as its pharmacokinetic properties. Clinical trials could also be conducted to evaluate its safety and efficacy in humans. In addition, further research could investigate the mechanisms underlying its anti-inflammatory and neuroprotective effects, which could lead to the development of more potent and selective N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide inhibitors.

Métodos De Síntesis

The synthesis of CBR-5884 involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 5-methoxy-2-methyl-1H-indole-3-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-hydroxyethyl)benzylamine to form the corresponding amide. Finally, the amide is acetylated with acetic anhydride to yield CBR-5884.

Aplicaciones Científicas De Investigación

CBR-5884 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various inflammatory disorders, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. CBR-5884 has also been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Propiedades

Nombre del producto

N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide

Fórmula molecular

C28H27ClN2O4

Peso molecular

491 g/mol

Nombre IUPAC

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylmethoxyethyl)acetamide

InChI

InChI=1S/C28H27ClN2O4/c1-19-24(17-27(32)30-14-15-35-18-20-6-4-3-5-7-20)25-16-23(34-2)12-13-26(25)31(19)28(33)21-8-10-22(29)11-9-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,30,32)

Clave InChI

KPXGGPCIJAQMHK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCOCC4=CC=CC=C4

SMILES canónico

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCOCC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.